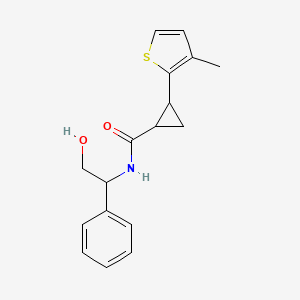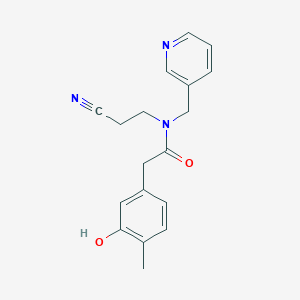
N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide selectively inhibits the enzyme 20-HETE synthase, which is involved in the synthesis of the eicosanoid 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases. By inhibiting the synthesis of 20-HETE, this compound can reduce vasoconstriction and inflammation, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been found to reduce blood pressure, improve cerebral blood flow, and reduce tumor growth. This compound has also been found to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide is its selectivity for 20-HETE synthase, which allows for targeted inhibition of this enzyme. This compound has also been shown to have good bioavailability and can be administered orally. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in some applications.
Orientations Futures
There are several potential future directions for research on N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease. Finally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory effects of this compound and its potential applications in the treatment of inflammatory diseases.
Méthodes De Synthèse
N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-bromo-1-phenylethanol to form the corresponding ester. The ester is then subjected to a cyclopropanation reaction using diazomethane to yield the desired product.
Applications De Recherche Scientifique
N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have beneficial effects in animal models of hypertension, stroke, and cancer. This compound has also been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-11-7-8-21-16(11)13-9-14(13)17(20)18-15(10-19)12-5-3-2-4-6-12/h2-8,13-15,19H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFFRCKAJUDARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC2C(=O)NC(CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B7642428.png)
![(2-Methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B7642432.png)
![2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7642455.png)
![[2-(1-Hydroxyethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B7642477.png)
![2-(3,4-difluorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7642483.png)
![ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7642488.png)
![N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7642491.png)
![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)
![N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)
![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)
![N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)